
1-(3-Ethylphenyl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol,1-(3-ethylphenyl)-(9CI) is an organic compound with the molecular formula C14H20O. It is a derivative of cyclohexanol, where the hydroxyl group is attached to a cyclohexane ring substituted with a 3-ethylphenyl group. This compound is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanol,1-(3-ethylphenyl)-(9CI) can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of cyclohexanol with 3-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of cyclohexanol,1-(3-ethylphenyl)-(9CI) may involve the catalytic hydrogenation of 3-ethylphenylcyclohexanone. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanol,1-(3-ethylphenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3-ethylphenylcyclohexanone, using oxidizing agents like chromic acid or potassium permanganate.
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.
Major Products Formed
Oxidation: 3-ethylphenylcyclohexanone.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanol,1-(3-ethylphenyl)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexanol,1-(3-ethylphenyl)-(9CI) involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
Comparación Con Compuestos Similares
Cyclohexanol,1-(3-ethylphenyl)-(9CI) can be compared with other similar compounds such as:
Cyclohexanol: The parent compound with a hydroxyl group attached to a cyclohexane ring.
1-(4-ethoxy-3-ethylphenyl)cyclohexanol: A derivative with an ethoxy group in addition to the ethylphenyl substitution.
Cyclohexanol, 1-ethynyl-: A compound with an ethynyl group attached to the cyclohexanol structure.
Uniqueness
Cyclohexanol,1-(3-ethylphenyl)-(9CI) is unique due to the presence of the 3-ethylphenyl group, which imparts distinct chemical and physical properties compared to other cyclohexanol derivatives. This substitution can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H20O |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
1-(3-ethylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-2-12-7-6-8-13(11-12)14(15)9-4-3-5-10-14/h6-8,11,15H,2-5,9-10H2,1H3 |
Clave InChI |
WTJADRFYAJDTCO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)C2(CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


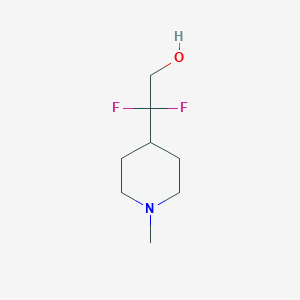

![6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B12094756.png)

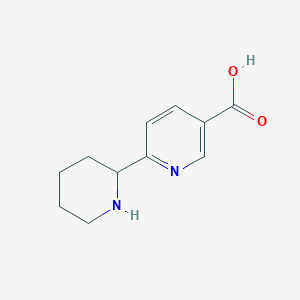
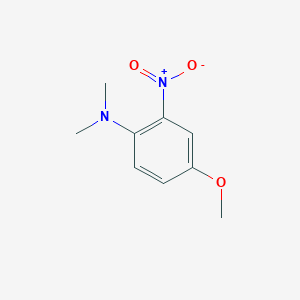

![2-(4-amino-3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B12094779.png)
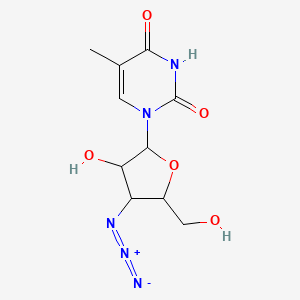
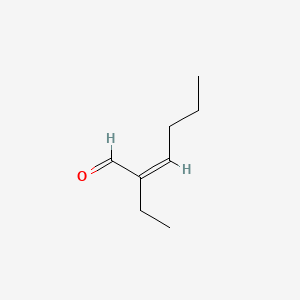
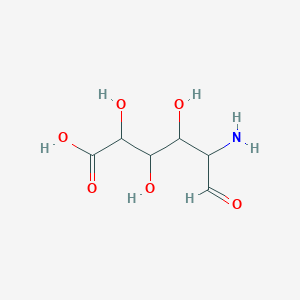
![[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12094809.png)

![4-Chloro-2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12094827.png)
